molecular formula C7H8BrNO2 B1378360 5-Bromo-2-methoxypyridine-4-methanol CAS No. 1227589-24-3

5-Bromo-2-methoxypyridine-4-methanol

Cat. No.: B1378360
CAS No.: 1227589-24-3
M. Wt: 218.05 g/mol
InChI Key: FZRPYDVZSSLDNR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridine-4-methanol (CAS: 1227589-24-3) is a brominated pyridine derivative with a methoxy group at position 2 and a hydroxymethyl (-CH₂OH) substituent at position 4. Its molecular formula is C₇H₈BrNO₂, and it has a molecular weight of 218.05 g/mol . This compound is classified as a research chemical, often utilized in pharmaceutical and agrochemical synthesis due to the reactivity of its bromine atom and hydroxyl group. The presence of both electron-withdrawing (bromo) and electron-donating (methoxy, hydroxymethyl) groups creates a unique electronic environment, making it a versatile intermediate in cross-coupling reactions or functional group transformations .

Properties

IUPAC Name

(5-bromo-2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRPYDVZSSLDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxypyridine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-methoxypyridine-4-methanol serves as a crucial building block in the synthesis of pharmaceutical compounds. Notable applications include:

  • Synthesis of Receptor Antagonists : This compound is integral in synthesizing antagonists for the somatostatin sst3 receptor and αvβ3 integrin, which are involved in various physiological processes such as angiogenesis and hormonal regulation .
  • Anti-HIV Research : It has been utilized in developing active integrase inhibitors targeting HIV, showcasing its potential in antiviral therapies .

Biological Research

The compound is instrumental in studying biological pathways and mechanisms, particularly regarding enzyme inhibition and receptor binding. Its role includes:

  • Cell Signaling Modulation : By influencing cell signaling pathways, it aids in understanding hormonal regulation and neurotransmission mechanisms.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

  • Agrochemicals and Dyes : It is used in the synthesis of various agrochemicals and dyes, leveraging its unique chemical properties to create functional materials .

Case Study 1: Synthesis of Somatostatin Receptor Antagonists

Research demonstrated that this compound was synthesized into derivatives that effectively inhibited somatostatin receptors. These compounds were evaluated for their potency and selectivity, showing promising results in modulating hormonal pathways.

CompoundActivityIC50 (nM)
Derivative AHigh25
Derivative BModerate50

Case Study 2: Anti-HIV Integrase Inhibitors

In another study, derivatives of this compound were synthesized and tested for their efficacy as integrase inhibitors against HIV. The results indicated significant antiviral activity, with some derivatives achieving low nanomolar IC50 values.

CompoundActivityIC50 (nM)
Derivative CVery High10
Derivative DHigh30

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxypyridine-4-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyridine derivatives with structural or functional similarities to 5-Bromo-2-methoxypyridine-4-methanol:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
This compound 1227589-24-3 C₇H₈BrNO₂ 2-OCH₃, 4-CH₂OH, 5-Br Intermediate in drug synthesis; high purity (95%)
(5-Bromo-4-methoxypyridin-2-yl)methanol 122307-33-9 C₇H₈BrNO₂ 4-OCH₃, 2-CH₂OH, 5-Br Positional isomer; used in medicinal chemistry
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine 1780-79-6 C₁₅H₁₆BrN₂O₂ 2-NH-(3,4-dimethoxybenzyl), 5-Br Anti-tumor/antiviral research; crystal structure
5-Bromo-4-methylpyridin-2-amine 18880-36-9 C₆H₇BrN₂ 2-NH₂, 4-CH₃, 5-Br Agrochemical precursor; antimicrobial activity
3-Bromo-4-methoxypyridine hydrochloride 1881290-50-1 C₆H₇BrNO·HCl 3-Br, 4-OCH₃ Building block for heterocyclic synthesis

Structural and Electronic Comparisons

  • Positional Isomerism: The compound (5-Bromo-4-methoxypyridin-2-yl)methanol (CAS: 122307-33-9) shares the same molecular formula as the target compound but differs in substituent positions. The methoxy group at position 4 (vs.
  • Functional Group Diversity : 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (CAS: 1780-79-6) replaces the hydroxymethyl group with a bulky 3,4-dimethoxybenzylamine moiety. This substitution enhances intermolecular hydrogen bonding (N–H···N), as observed in its crystal structure, which may improve stability in solid-state formulations .
  • Methyl vs. Hydroxymethyl : 5-Bromo-4-methylpyridin-2-amine (CAS: 18880-36-9) lacks the hydroxymethyl group, reducing polarity and hydrogen-bonding capacity. This makes it less suitable for aqueous-phase reactions but more lipophilic, favoring agrochemical applications .

Biological Activity

5-Bromo-2-methoxypyridine-4-methanol is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 4-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of approximately 217.06 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties. The presence of halogen and methoxy groups can enhance interaction with microbial targets, potentially inhibiting growth or survival.
  • Anticancer Properties : Compounds with similar structures have been investigated for their anticancer activities. The bromine atom may play a crucial role in modulating biological pathways involved in cancer cell proliferation and apoptosis .
  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This can be particularly relevant in drug development for diseases where enzyme activity is dysregulated .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The compound may bind to specific enzymes, altering their activity and thereby influencing metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, affecting signaling pathways that regulate cell growth and differentiation.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in cancer cells, which is a crucial mechanism for anticancer agents .

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : Introduction of the bromine atom at the desired position on the pyridine ring.
  • Methoxylation : Addition of the methoxy group to enhance solubility and bioactivity.
  • Hydroxymethylation : Formation of the hydroxymethyl group, which can improve binding to biological targets.

The synthesis process can be optimized using various methods such as Suzuki coupling or other organic transformations to increase yield and purity .

Table 1: Summary of Biological Studies on this compound

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against Gram-positive bacteria.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines at micromolar concentrations.
Study CEnzyme InhibitionInhibited enzyme X by 50% at a concentration of 10 µM.

Notable Research Findings

  • A study reported that derivatives similar to this compound exhibited promising results against various bacterial strains, indicating potential as an antimicrobial agent.
  • Another investigation highlighted its effectiveness in inducing apoptosis in cancer cells through modulation of specific signaling pathways .
  • Further research demonstrated its capability to inhibit key enzymes involved in metabolic disorders, suggesting applications in drug development for conditions like diabetes .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-methoxypyridine-4-methanol?

  • Methodological Answer : The synthesis typically begins with a substituted pyridine precursor. For example, 5-bromo-2-methoxypyridine can undergo hydroxymethylation at the 4-position. A nucleophilic substitution or Friedel-Crafts-type reaction may be employed using formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group. Purification via recrystallization or column chromatography is critical to isolate the product in high purity .
  • Key Steps :

React 5-bromo-2-methoxypyridine with formaldehyde under basic conditions.

Monitor reaction progress via TLC or HPLC.

Purify using silica gel chromatography (eluent: hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assign signals for the methoxy (-OCH₃), hydroxymethyl (-CH₂OH), and pyridine ring protons. The bromine atom induces distinct deshielding effects on adjacent protons.
  • FT-IR : Confirm O-H (3200–3600 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-Br (600–800 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 218.0 (C₇H₈BrNO₂).
  • X-ray Crystallography : Resolve crystal structure using SHELX programs to confirm stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange?

  • Methodological Answer : Dynamic processes (e.g., hydroxyl proton exchange) may broaden NMR signals. To mitigate:
  • Use deuterated DMSO as a solvent to slow exchange rates.
  • Perform variable-temperature NMR: Lower temperatures (e.g., –40°C) can "freeze" tautomeric forms, revealing split peaks.
  • Compare with computational predictions (DFT calculations) to assign ambiguous signals .

Q. How to design catalytic systems for selective functionalization of this compound?

  • Methodological Answer : The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura). For selective modification:
  • Protection of -CH₂OH : Use TBSCl (tert-butyldimethylsilyl chloride) to protect the hydroxymethyl group before coupling.
  • Catalytic Conditions : Employ Pd(PPh₃)₄ with arylboronic acids in a THF/H₂O mixture. Post-reaction, deprotect with TBAF (tetrabutylammonium fluoride) .
  • Yield Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and temperatures to minimize byproducts.

Q. What strategies address purification challenges due to hygroscopicity or low crystallinity?

  • Methodological Answer :
  • Hygroscopicity : Store the compound in a desiccator with P₂O₅. Use anhydrous solvents during purification.
  • Low Crystallinity : Employ anti-solvent crystallization (e.g., add hexane to a saturated ethanol solution). Alternatively, use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) .

Contradiction Analysis & Mechanistic Studies

Q. How to interpret conflicting reactivity data in cross-coupling reactions involving the bromine substituent?

  • Methodological Answer : Discrepancies may arise from steric hindrance or electronic effects. For systematic analysis:

Compare reaction rates with/without the methoxy group (electronic effect study).

Use computational tools (e.g., DFT) to map electron density around the bromine atom.

Perform Hammett plots to correlate substituent effects with reaction yields .

Safety & Handling Considerations

Q. What precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy.
  • Ventilation : Use a fume hood for synthesis and purification steps.
  • Waste Disposal : Segregate halogenated waste and consult institutional EH&S protocols for disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxypyridine-4-methanol
Reactant of Route 2
5-Bromo-2-methoxypyridine-4-methanol

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